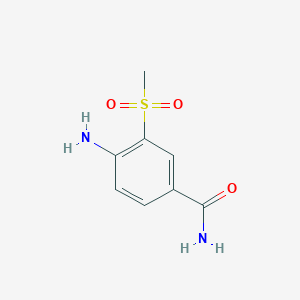
4-Amino-3-methanesulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-methanesulfonylbenzamide is an organic compound with the molecular formula C8H10N2O3S It is characterized by the presence of an amino group (-NH2) and a methanesulfonyl group (-SO2CH3) attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methanesulfonylbenzamide typically involves multi-step reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino group. The methanesulfonyl group is then introduced through sulfonation. The final step involves the formation of the benzamide structure through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-Amino-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamide derivatives, while reduction can revert these products back to the original amino compound.
科学的研究の応用
4-Amino-3-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-Amino-3-chlorobenzamide: Similar structure but with a chlorine atom instead of the methanesulfonyl group.
4-Amino-3-nitrobenzamide: Contains a nitro group instead of the methanesulfonyl group.
4-Amino-3-methylbenzamide: Features a methyl group in place of the methanesulfonyl group.
Uniqueness
4-Amino-3-methanesulfonylbenzamide is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C8H10N2O3S |
|---|---|
分子量 |
214.24 g/mol |
IUPAC名 |
4-amino-3-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11) |
InChIキー |
YPXUUKJCJQELHL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





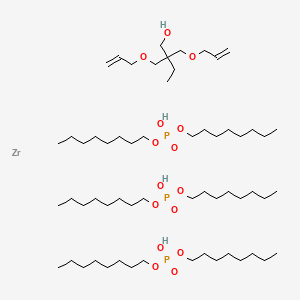
![1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12067859.png)


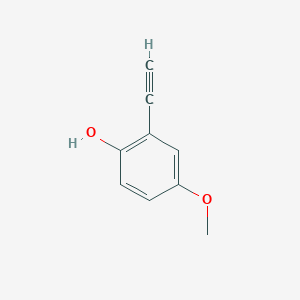
![4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine](/img/structure/B12067883.png)
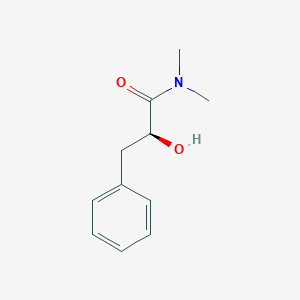
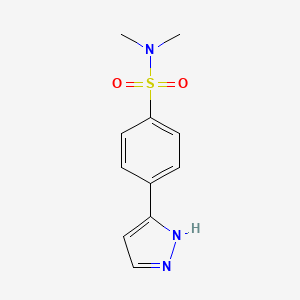
![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)

![4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol](/img/structure/B12067915.png)
